6-fluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
Description
Properties
IUPAC Name |
6-fluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O2S3/c1-24(20,21)9-3-5-11-13(7-9)23-15(18-11)19-14-17-10-4-2-8(16)6-12(10)22-14/h2-7H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYMBNJMTPZTPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Fluorine: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Sulfonylation: The methylsulfonyl group can be introduced by reacting the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the fluorinated benzothiazole with another benzothiazole derivative through an amination reaction using reagents like palladium catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorinated position or the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Reagents like halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the benzothiazole ring.
Scientific Research Applications
Chemistry
In the field of chemistry, 6-fluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine serves as a crucial building block for synthesizing more complex organic molecules. It is utilized in various organic reactions due to its ability to undergo functional group transformations such as oxidation and reduction.
Common Reactions:
- Oxidation: Introduction of hydroxyl or carbonyl groups.
- Reduction: Alteration of oxidation states within the molecule.
These reactions expand the compound's utility in creating derivatives with enhanced biological activity or chemical properties.
Biology
The compound has been investigated for its role as a biological probe. Its unique structure allows it to interact with specific biological targets, including enzymes and receptors. This interaction can modulate biological pathways and processes, making it valuable for studying cellular mechanisms.
Applications in Biological Research:
- Target Identification: Used to identify and characterize enzyme activities.
- Pathway Analysis: Helps elucidate metabolic pathways influenced by specific molecular interactions.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. Research indicates that it may exhibit anti-inflammatory, anticancer, and antimicrobial activities.
Therapeutic Potential:
- Anti-inflammatory Activity: Investigated for its ability to inhibit inflammatory pathways.
- Anticancer Activity: Shows promise in targeting cancer cell proliferation mechanisms.
- Antimicrobial Properties: Effective against various bacterial strains.
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on cancer cell lines demonstrated significant cytotoxic effects. The compound was tested against several cancer types, showing a dose-dependent reduction in cell viability.
Case Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it possesses broad-spectrum antimicrobial activity, making it a candidate for further development into therapeutic agents.
Mechanism of Action
The mechanism of action of 6-fluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to the desired biological outcome.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogues of the target compound, emphasizing substituent variations and their physicochemical impacts:
Key Observations:
- Electron-Withdrawing Groups (EWGs): The methylsulfonyl group in the target compound increases polarity and solubility compared to halogenated analogues (e.g., 6-Br or 6-Cl) .
- Fluorine vs. Chlorine: Fluorine’s smaller size and higher electronegativity reduce steric hindrance and improve metabolic stability compared to chlorine in BT16 .
- Bulkier Substituents: Adamantyl and benzamide groups (e.g., ) introduce steric effects that may limit membrane permeability but enhance target specificity.
Physicochemical Properties
- Melting Points: Target compound: Not reported, but methylsulfonyl analogues typically exhibit higher melting points (>250°C) due to hydrogen bonding . BT16: 279–281°C .
- Solubility: Methylsulfonyl and methoxy groups improve aqueous solubility compared to halogenated derivatives .
Biological Activity
The compound 6-fluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antibacterial properties and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 240.25 g/mol
Biological Activity Overview
Benzothiazole derivatives have been widely studied for their antibacterial , antifungal , and anticancer activities. The specific compound has shown promising results in various studies:
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of benzothiazole derivatives against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this compound have demonstrated significant inhibitory effects against strains such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | TBD | TBD |
| Benzothiazole Derivative 1 | 3.12 | Staphylococcus aureus |
| Benzothiazole Derivative 2 | 25 | Escherichia coli |
The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of these compounds in inhibiting bacterial growth.
Case Studies and Research Findings
Several studies have provided insights into the biological activity of related benzothiazole derivatives:
- Franchini et al. (2009) conducted a comprehensive study on various 2-mercaptobenzothiazole derivatives and found that modifications at the 6-position significantly influenced antibacterial activity. Compounds with electron-withdrawing groups showed enhanced potency against S. aureus and E. coli .
- Antibiofilm Potential : A study published in ACS Omega indicated that certain benzothiazole derivatives exhibited superior antibiofilm activity compared to standard antibiotics like cefadroxil, suggesting their potential in treating biofilm-associated infections .
- Structure-Activity Relationship (SAR) : Research has established that the presence of specific substituents at positions 2 and 6 of the benzothiazole ring is crucial for enhancing antibacterial efficacy. For example, compounds with trifluoromethyl or nitro groups at these positions showed significantly lower MIC values .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 6-fluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine?
- Methodology : Synthesis typically involves sequential functionalization of benzothiazole cores. For example:
Core formation : React 2-aminobenzothiazole derivatives with sodium thiocyanate and bromine in glacial acetic acid to introduce substituents (e.g., fluoro, methylsulfonyl) .
Coupling reactions : Use nucleophilic aromatic substitution (e.g., SNAr) or Buchwald-Hartwig amination to link the two benzothiazole units. Sodium acetate in ethanol under reflux (~7 hours) is common for such couplings .
- Key characterization : Validate via melting point (mp), FTIR (C=S stretch at ~1310 cm⁻¹), and ¹H NMR (aromatic protons at δ 6.6–8.2 ppm) .
Q. How is crystallographic data for benzothiazole derivatives like this compound obtained and refined?
- Methodology : X-ray diffraction (XRD) using programs like SHELXL for structure refinement. For example:
- Single crystals are grown via slow evaporation (e.g., from ethanol).
- Hydrogen bonding : Intermolecular N–H⋯N and C–H⋯O interactions stabilize crystal packing, as seen in related benzothiazole-acetamide structures .
- Space group : Triclinic P1 with Z = 2 is common for asymmetric dimers .
Advanced Research Questions
Q. How do electronic effects of substituents (fluoro, methylsulfonyl) influence the compound’s reactivity and biological activity?
- Experimental design :
- Electronic profiling : Use DFT calculations to map electron density (e.g., methylsulfonyl as an electron-withdrawing group reduces nucleophilicity at the 2-amine position).
- Structure-activity relationship (SAR) : Compare bioactivity (e.g., antimicrobial IC₅₀) against analogs with substituent variations. For instance, trifluoromethylsulfanyl derivatives showed enhanced Pseudomonas aeruginosa inhibition .
- Data interpretation : Correlate Hammett constants (σ) of substituents with logP and activity trends .
Q. What strategies resolve contradictions in biological assay data for benzothiazole derivatives?
- Case study : Inconsistent cytotoxicity against HCT-116 vs. HT29 colon cancer cells :
- Hypothesis testing : Evaluate cell permeability (via PAMPA assay) and metabolic stability (CYP450 profiling).
- Control experiments : Use tert-butyl carbamate (Boc) protection to isolate the role of the free amine in activity .
- Statistical analysis : Apply ANOVA to distinguish between biological variability and structural effects .
Q. How can synthetic byproducts (e.g., regioisomers) be minimized during benzothiazole coupling?
- Optimization strategies :
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve regioselectivity in SNAr reactions .
- Catalysis : Pd(OAc)₂/Xantphos enhances coupling efficiency for hindered amines .
- Monitoring : Use TLC (Rf ~0.56 in ACN:MeOH 1:1) or LCMS ([M+1]+ ~351.1) to track reaction progress .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
